molecular formula C10H16O2 B8593884 1-Vinyl-5-hexenyl acetate

1-Vinyl-5-hexenyl acetate

Cat. No.: B8593884
M. Wt: 168.23 g/mol
InChI Key: CSSYVPGEVYWPNO-UHFFFAOYSA-N
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Description

Significance of Unsaturated Esters in Modern Organic Synthesis and Polymer Science

Unsaturated esters are a cornerstone of modern organic chemistry and polymer science, valued for their dual functionality which includes a polymerizable double bond and a modifiable ester group. wikipedia.org In organic synthesis, they serve as versatile building blocks. beilstein-journals.org The electron-withdrawing nature of the ester group activates the carbon-carbon double bond, making these compounds excellent substrates in a variety of crucial reactions, including Michael additions and as dienophiles in Diels-Alder reactions. wikipedia.orgresearchgate.net This reactivity allows for the stereocontrolled construction of complex carbon skeletons, a fundamental task in the synthesis of natural products and pharmaceuticals. e-bookshelf.de

In polymer science, unsaturated esters, particularly acrylates and vinyl esters, are indispensable monomers. wikipedia.orggellnerindustrial.com Acrylate (B77674) polymers are known for their durability, high weather resistance, and clarity, leading to their widespread use in coatings, adhesives, and finishes. gantrade.com Vinyl esters, such as vinyl acetate (B1210297), are precursors to important polymers like poly(vinyl acetate) and, by extension, poly(vinyl alcohol). researchgate.net The properties of the resulting polymers can be precisely tailored by copolymerizing different ester monomers. gantrade.com For instance, short-chain esters typically yield hard, brittle polymers, while long-chain esters produce softer, more flexible materials. gantrade.com This ability to tune polymer characteristics by selecting specific monomer side-chains is a key driver of innovation in materials science. pcimag.com

Overview of Key Research Areas Pertaining to 1-Vinyl-5-hexenyl Acetate and its Structural Analogs

Research focusing on this compound and structurally similar non-conjugated dienes is heavily concentrated in the field of olefin metathesis. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes like Grubbs catalysts, enables the precise rearrangement of alkene fragments. wikipedia.org

A primary application for dienes such as this compound is Ring-Closing Metathesis (RCM) . RCM is a powerful method for synthesizing cyclic compounds, a common structural motif in biologically active molecules and advanced materials. researchgate.netacs.org The reaction involves the intramolecular cyclization of a diene, releasing a small volatile olefin like ethylene (B1197577), which drives the reaction to completion. While direct studies on this compound are not widely published, its structural analog, 5-hexenyl acetate, demonstrates the utility of such substrates. It can participate in ruthenium-catalyzed cross-metathesis reactions, indicating the accessibility of its terminal double bond to metathesis catalysts. sigmaaldrich.cnsigmaaldrich.com

Another significant research area is Acyclic Diene Metathesis (ADMET) polymerization . ADMET is a step-growth polymerization method that converts α,ω-dienes into unsaturated polymers and polyenes. wikipedia.orgadvancedsciencenews.com This technique is driven by the removal of ethylene gas and allows for the synthesis of well-defined polymer architectures that are difficult to achieve through other methods. wikipedia.orgrsc.org The ester functionality in monomers like this compound is well-tolerated by modern ruthenium catalysts, allowing for the creation of functionalized unsaturated polyesters. wikipedia.orgmdpi.com These polymers can have their double bonds subsequently hydrogenated to produce saturated polyesters with tailored properties. mdpi.com Research has shown that high molecular weight polymers can be synthesized from diene esters using this method. mdpi.com

The following table details the outcomes of ruthenium-catalyzed cross-metathesis reactions involving 5-hexenyl acetate, a structural analog of this compound, with a vinyl boronate. This data highlights the feasibility of using such ester-containing dienes in metathesis.

Reactant 1Reactant 2CatalystSolventProduct YieldReference
5-Hexenyl acetateVinyl boronateGrubbs 2nd Gen.CH₂Cl₂65% caltech.edu

This demonstrates that the terminal alkene of the hexenyl acetate structure is reactive in cross-metathesis, a foundational step for both RCM and ADMET processes.

Historical Context of Related Chemical Transformations and Theoretical Frameworks

The chemical transformations relevant to this compound are primarily esterification and olefin metathesis, both of which have rich historical backgrounds.

Esterification , the process of forming an ester from an alcohol and a carboxylic acid, is a foundational reaction in organic chemistry. numberanalytics.com The most classic method, the Fischer-Speier esterification, was first reported in 1895 by Emil Fischer and Arthur Speier. mdpi.com They demonstrated that esters could be formed in the presence of a catalytic amount of strong acid, which was a significant advance that laid the groundwork for understanding reaction mechanisms and catalysis. mdpi.comnumberanalytics.com The mechanism, involving the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration, is a staple of organic chemistry education. numberanalytics.commasterorganicchemistry.com

The history of olefin metathesis began in the 1950s with industrial chemists, including Herbert S. Eleuterio at DuPont and Karl Ziegler, observing unexpected olefin transformations. wikipedia.orglibretexts.org These early discoveries were made with ill-defined catalyst systems. nobelprize.org The mechanistic understanding took a major leap forward in 1971 when Yves Chauvin and his student Jean-Louis Hérisson proposed that the reaction proceeds through a metal carbene and a metallacyclobutane intermediate. wikipedia.orgacs.org This mechanism, which involves a [2+2] cycloaddition between the metal carbene and an olefin, is now widely accepted and was a key insight for which Chauvin was later awarded the Nobel Prize. wikipedia.orglibretexts.org

The development of well-defined, highly active catalysts was crucial for making metathesis a practical tool for synthetic chemists. In the 1990s, Richard R. Schrock developed highly active molybdenum and tungsten catalysts, and Robert H. Grubbs introduced more functional-group-tolerant ruthenium-based catalysts. wikipedia.orgnobelprize.orgwikipedia.org The first-generation Grubbs catalyst was reported in 1995, followed by more active second and third-generation catalysts that incorporate N-heterocyclic carbene (NHC) ligands. wikipedia.orgacs.org The development of these catalysts, which tolerate a wide array of functional groups like esters, transformed olefin metathesis from a curiosity into one of the most powerful bond-forming reactions in modern organic synthesis. wikipedia.orgfiveable.me The collective work of Chauvin, Grubbs, and Schrock was recognized with the 2005 Nobel Prize in Chemistry. wikipedia.org

The theoretical frameworks underpinning polymer science have also evolved significantly. Early work by Hermann Staudinger established the concept of macromolecules, while Paul Flory developed the fundamental thermodynamic and kinetic principles governing polymer behavior. numberanalytics.com Modern polymer theory incorporates advanced concepts and computational tools like statistical mechanics, mean-field theory, and molecular dynamics simulations to predict polymer properties and guide the design of new materials. numberanalytics.comnumberanalytics.commdpi.com These theoretical models are essential for understanding the outcomes of polymerization reactions like ADMET and for designing polymers with specific thermal and mechanical properties. thesciencearchive.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

octa-1,7-dien-3-yl acetate

InChI

InChI=1S/C10H16O2/c1-4-6-7-8-10(5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3

InChI Key

CSSYVPGEVYWPNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC=C)C=C

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 1 Vinyl 5 Hexenyl Acetate

Palladium-Catalyzed Approaches to 1-Vinyl-5-hexenyl Acetate (B1210297)

Palladium catalysis offers a versatile platform for the synthesis of 1-vinyl-5-hexenyl acetate, primarily through telomerization reactions and controlled allylic rearrangements. These methods capitalize on the unique reactivity of palladium complexes to assemble the target diene from simpler starting materials.

Telomerization, the dimerization of a 1,3-diene with the simultaneous addition of a nucleophile, is a powerful method for the synthesis of functionalized nonconjugated dienes. In the context of this compound, this strategy typically involves the palladium-catalyzed reaction of a diene, such as butadiene, with a suitable acetate source. The catalyst precursor, ligand, and solvent play crucial roles in determining the yield and regioselectivity of the reaction. google.com For instance, cationic π-allyl palladium complexes have been shown to facilitate faster telomerization reactions compared to other palladium precursors. google.com

The general mechanism involves the oxidative addition of the diene to a palladium(0) species, followed by the insertion of a second diene molecule to form a bis-π-allyl palladium intermediate. Subsequent nucleophilic attack by the acetate anion and reductive elimination yields the desired this compound. The choice of phosphine ligands is critical in controlling the regioselectivity of the nucleophilic attack, directing it to the desired position to form the linear "tail-to-head" product. google.com

Palladium catalysts are also adept at mediating allylic rearrangements in functionalized hexenyl systems, providing an alternative route to this compound or its isomers. These reactions proceed through the formation of a π-allylpalladium intermediate, which can undergo nucleophilic attack at different positions, leading to isomeric products. The regioselectivity of this process is highly dependent on the nature of the palladium catalyst, the ligands employed, and the reaction conditions. nih.govmdpi.com

For example, a starting material with a leaving group at a different position on the hexenyl chain can be isomerized to the desired this compound framework. This is achieved by the initial coordination of the palladium(0) catalyst to the double bond, followed by oxidative addition to form the π-allylpalladium complex. nih.gov The subsequent attack of an acetate nucleophile can then occur at either terminus of the allyl system. By carefully selecting ligands that influence the electronic and steric properties of the palladium center, the reaction can be steered towards the formation of the desired product.

Ruthenium-Catalyzed Olefin Metathesis for this compound and Analogs

Ruthenium-catalyzed olefin metathesis has emerged as a highly efficient and versatile tool for the synthesis of complex molecules, including this compound and its derivatives. This methodology allows for the formation of new carbon-carbon double bonds with high functional group tolerance and stereoselectivity.

Cross-metathesis (CM) reactions involving α-substituted vinyl boronates provide a strategic pathway to functionalized dienes. nih.govacs.org For the synthesis of a this compound analog, a terminal olefin such as 5-hexenyl acetate can be reacted with a vinyl boronate ester in the presence of a ruthenium catalyst. This reaction is particularly useful for introducing a vinyl boronate moiety, which can then be further functionalized through Suzuki cross-coupling reactions. nih.govacs.org The choice of the ruthenium catalyst is crucial for achieving high selectivity and yield.

The general catalytic cycle, known as the Chauvin mechanism, involves the reaction of the ruthenium alkylidene catalyst with the terminal olefin to form a new ruthenium alkylidene and a volatile alkene. nih.gov This new alkylidene then reacts with the vinyl boronate to generate the desired cross-metathesis product and regenerate the active catalyst. The reaction's efficiency can be influenced by the steric and electronic properties of both the substrates and the catalyst.

The selective cross-metathesis of two different terminal olefins is a challenging yet powerful transformation. acs.orgacs.org In the synthesis of this compound, this would involve the reaction of two distinct terminal alkenes, one contributing the vinyl group and the other the hexenyl acetate backbone. The success of such a reaction hinges on the differential reactivity of the two olefins towards the ruthenium catalyst. organic-chemistry.org By carefully selecting olefins with different steric and electronic properties, selective cross-coupling can be favored over undesired homodimerization reactions.

For instance, an electron-deficient olefin might react preferentially with the ruthenium catalyst, initiating the catalytic cycle. The resulting ruthenium alkylidene would then react with the second, more electron-rich olefin to afford the desired cross-product. The development of highly selective ruthenium catalysts has been instrumental in expanding the scope of this methodology.

The performance of olefin metathesis reactions is highly dependent on the catalyst system employed. sigmaaldrich.comnih.gov The development of well-defined ruthenium-based catalysts, particularly Grubbs' first, second, and third-generation catalysts, has revolutionized the field. nih.gov These catalysts offer a balance of high activity, stability, and functional group tolerance. nih.gov

For the synthesis of this compound via cross-metathesis, catalyst optimization is key. Factors such as catalyst loading, reaction temperature, and solvent must be carefully considered to maximize yield and selectivity. sigmaaldrich.com For example, second-generation Grubbs' catalysts are generally more active and can be used for more challenging metathesis reactions. nih.gov Furthermore, modifications to the catalyst structure, such as altering the N-heterocyclic carbene (NHC) ligand, can fine-tune the catalyst's reactivity and selectivity for specific applications. researchgate.net Recent advancements have also explored combining Grubbs' catalysts with other techniques, like photocatalysis, to achieve otherwise difficult transformations, such as Z-selective metathesis. nih.gov

Stereochemical Control and Isomeric Ratios in Metathesis Products

The stereochemical outcome of ring-closing metathesis (RCM) is a critical aspect of synthesizing cyclic compounds, with the geometry of the resulting double bond (E/Z isomerism) being influenced by several factors. These include the nature of the catalyst, the strain of the ring being formed, and the specific structure of the starting diene. In the context of this compound, achieving stereocontrol in its RCM to form a seven-membered ring would be governed by these established principles.

Generally, in the formation of smaller rings (5-7 membered), the Z-isomer is often the thermodynamically favored product due to the minimization of ring strain. However, for larger macrocycles, the E-isomer tends to be more stable and is often the major product. The choice of catalyst also plays a pivotal role. For instance, standard ruthenium N-heterocyclic carbene (NHC) catalysts, such as Grubbs' second-generation catalyst, typically exhibit a preference for the formation of the more thermodynamically stable E-isomer, partly due to steric interactions in the metallacyclobutane intermediate that favor a trans arrangement of substituents. Conversely, specialized catalysts have been developed to favor the formation of the kinetic Z-isomer. In 2013, Grubbs reported a chelating ruthenium catalyst that affords Z-macrocycles with high selectivity, a preference attributed to increased steric clash between the catalyst's ligands and the metallacyclobutane intermediate.

A study on the cross-metathesis of methyl oleate with cis-3-hexenyl acetate using an immobilized Hoveyda–Grubbs type catalyst provides an example of metathesis involving a hexenyl acetate derivative, demonstrating the feasibility of such reactions. However, as an intermolecular reaction, it does not directly predict the stereoselectivity of an intramolecular RCM. The control of olefin geometry in macrocyclic RCM has also been achieved by using a removable silyl group on one of the vinyl moieties, which directs the reaction towards the (E)-silylalkene product. Subsequent protodesilylation then yields the corresponding Z-disubstituted olefin. This strategy highlights the sophisticated methods available for controlling stereochemistry in RCM, which could potentially be applied to substrates like this compound.

Table 1: Factors Influencing Stereochemical Outcome in Ring-Closing Metathesis

Factor Influence on Isomeric Ratio (E/Z)
Ring Size Smaller rings (5-7 membered) often favor the Z-isomer to minimize ring strain. Larger macrocycles tend to favor the more stable E-isomer.
Catalyst Type Standard Grubbs' catalysts (e.g., second generation) generally favor the thermodynamic E-isomer. Specialized Z-selective catalysts can produce the kinetic Z-isomer with high selectivity.
Substrate Structure Steric and electronic properties of the substituents on the diene can influence the transition state geometry of the metallacyclobutane intermediate, thereby affecting the E/Z ratio. Dense functionalization can lead to kinetically controlled formation of the less stable E-isomer. nih.gov
Reaction Conditions Temperature and reaction time can affect the thermodynamic equilibrium between the E and Z isomers.

Biocatalytic Synthesis and Functionalization of Hexenyl Acetate Derivatives

Enzyme-Catalyzed Transesterification Reactions Utilizing Vinyl Acetate as Acyl Donor

Enzyme-catalyzed transesterification has emerged as a powerful and environmentally benign method for the synthesis of esters, offering high selectivity under mild reaction conditions. In this context, vinyl acetate is a particularly effective acyl donor for the synthesis of hexenyl acetate derivatives. The irreversibility of the reaction is a key advantage; the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which shifts the reaction equilibrium towards the product side, resulting in high conversion rates.

Lipases are the most commonly employed enzymes for these transformations, with immobilized lipases being particularly favored for their enhanced stability and reusability. A notable example is the use of crude acetone powders of lipases from various plant seedlings, such as rapeseed, for the synthesis of (Z)-3-hexen-1-yl acetate from (Z)-3-hexen-1-ol and vinyl acetate, achieving a yield of 76% in 72 hours. researchgate.net

The choice of solvent can also significantly influence the reaction efficiency. While some reactions are performed in organic solvents like n-hexane, others have shown superior results in solvents like acetonitrile. The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme amount is crucial for maximizing the yield of the desired hexenyl acetate derivative. For instance, the synthesis of hexyl acetate catalyzed by immobilized lipase (B570770) from Mucor miehei was optimized using response surface methodology, identifying reaction temperature and substrate molar ratio as the most significant parameters. nih.gov

Table 2: Examples of Enzyme-Catalyzed Transesterification with Vinyl Acetate

Enzyme Source Substrate Product Yield (%) Reaction Conditions
Rapeseed seedling lipase (Z)-3-hexen-1-ol (Z)-3-hexen-1-yl acetate 76 72 hours, n-hexane
Immobilized Mucor miehei lipase Hexanol Hexyl acetate 86.6 Optimized: 7.7 h, 52.6°C, triacetin as acyl donor

Chemoselective Acylation of Specific Hydroxyl Groups in Related Sesquiterpene Lactones

The principle of using vinyl acetate in enzyme-catalyzed reactions extends to the highly selective modification of complex molecules like sesquiterpene lactones. These natural products often possess multiple hydroxyl groups with varying reactivity, making chemoselective acylation a significant challenge for traditional chemical methods. Biocatalysis, particularly with lipases, offers a solution by enabling the acylation of specific hydroxyl groups with high precision.

A study on the acylation of sesquiterpene lactones from chicory, such as lactucin (Lc), 11β,13-dihydrolactucin (DHLc), lactucopicrin (Lp), and 11β,13-dihydrolactucopicrin (DHLp), using immobilized lipase B from Candida antarctica (Novozym 435) and various aliphatic vinyl esters as acyl donors, has demonstrated the remarkable efficiency and selectivity of this approach. organic-chemistry.orgnih.govacs.org The enzyme selectively esterified the primary alcohol group without affecting other hydroxyl groups or existing ester functionalities within the molecules. organic-chemistry.orgashansenlab.com

Using vinyl acetate, the corresponding O-acetyl esters of Lc, Lp, and DHLp were synthesized with near-quantitative conversion. nih.gov The study also explored the use of other vinyl esters, showing that vinyl propionate also led to 100% conversion with DHLc, while longer chain vinyl esters like vinyl hexanoate and vinyl octanoate resulted in slightly lower conversions of 74% and 69%, respectively. acs.org These findings underscore the ability of lipases to accommodate a range of acyl donors for the targeted functionalization of complex natural products.

Table 3: Lipase-Catalyzed Acylation of Dihydrolactucin (DHLc) with Various Vinyl Esters

Acyl Donor Conversion Yield (%) after 48h
Vinyl acetate >99
Vinyl propionate 100
Vinyl hexanoate 74
Vinyl octanoate 69
Vinyl chloroacetate Slightly lower than vinyl propionate

Development and Evaluation of Immobilized Enzyme Systems for Enhanced Catalysis

The development and optimization of immobilized enzyme systems are crucial for the industrial application of biocatalytic processes. Immobilization enhances the operational stability of enzymes, allows for their easy separation from the reaction mixture, and enables their reuse over multiple cycles, thereby reducing costs. A variety of materials have been explored as supports for lipase immobilization, including polymer brushes and polyvinyl alcohol.

Immobilization of Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a widely studied and successful example. researchgate.netwikipedia.orgnih.gov Novozym 435 has been shown to be a highly efficient catalyst for a wide range of esterification and transesterification reactions, including the synthesis of flavor esters. Its stability and reusability have been demonstrated in numerous studies. For instance, in the transesterification of epoxidized soybean oil, Novozym 435 was reused for 10 cycles while maintaining its activity.

The immobilization of lipases on polyvinyl alcohol (PVA) matrices has also been shown to improve their catalytic performance. For example, Rhizopus oryzae lipase immobilized on a PVA/HPMC matrix exhibited a four-fold higher catalytic activity in the esterification of benzyl alcohol with vinyl acetate compared to the free enzyme and retained a significant portion of its activity after four cycles. Furthermore, the stability of immobilized lipases can be enhanced through various strategies. For example, the activity of immobilized Candida antarctica lipase that was deactivated by methanol (B129727) could be regenerated by washing with alcohols like 2-butanol or tert-butanol.

Kinetic studies of immobilized lipase systems are also essential for understanding the reaction mechanism and optimizing process parameters. The transesterification of n-octanol with vinyl acetate catalyzed by immobilized lipase has been modeled, with many such reactions following a Ping-Pong Bi-Bi mechanism, sometimes with substrate inhibition.

Table 4: Performance of Immobilized Lipase Systems in Transesterification

Enzyme System Reaction Key Findings
Novozym 435 (Candida antarctica lipase B) Synthesis of various esters High stability, reusability (e.g., 10 cycles in biodiesel production), and broad substrate scope.
Rhizopus oryzae lipase on PVA/HPMC Esterification of benzyl alcohol with vinyl acetate 4-fold higher activity than free enzyme; 32% activity loss after 4 cycles.
Surfactant-coated Candida rugosa lipase Transesterification of ethyl caprate and butyric acid Follows Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates.

Directed C–H Functionalization Strategies Employing Vinyl Acetate Derivatives

In recent years, transition metal-catalyzed C–H functionalization has become a powerful tool for the efficient and atom-economical synthesis of complex organic molecules. In these reactions, vinyl acetate often serves as a convenient and inexpensive equivalent for acetylene or as a vinylating agent. Various transition metals, including rhodium and cobalt, have been successfully employed to catalyze the directed C–H activation and subsequent annulation or vinylation with vinyl acetate.

Rhodium(III)-catalyzed C–H activation/annulation reactions have been developed for the synthesis of 3,4-unsubstituted isoquinolones, where vinyl acetate acts as an acetylene surrogate. These reactions tolerate a broad range of functional groups and can proceed under relatively mild conditions. Similarly, cobalt(III) catalysts have been utilized for the redox-neutral synthesis of isoquinolones from N-chlorobenzamides and vinyl acetate at ambient temperature. nih.gov In this system, the N-Cl bond of the substrate acts as an internal oxidant, obviating the need for an external one. The proposed mechanism involves the formation of a five-membered cobaltacycle, followed by the regioselective insertion of vinyl acetate to form a seven-membered intermediate, which then undergoes reductive elimination to yield the product. nih.gov

Furthermore, cobalt(III) catalysis has been employed for the ketone-directed C–H vinylation of a wide array of aromatic ketones with vinyl acetate, leading to the regioselective formation of mono-vinylated products. The versatility of this method is highlighted by its application in the synthesis of functionalized indanones and intermediates for natural product synthesis. The choice of the transition metal can also lead to chemodivergent outcomes. For example, the cross-coupling of acrylamides with vinyl acetate can yield either vinylated or alkenylated products depending on whether a cobalt or ruthenium catalyst is used, respectively.

Table 5: Examples of Metal-Catalyzed C-H Functionalization with Vinyl Acetate

Catalyst System Substrate Type Product Type Key Features
Rhodium(III) Benzoyl hydroxamic acids 3,4-unsubstituted isoquinolones Vinyl acetate as acetylene equivalent; broad substrate scope.
Cobalt(III) N-chlorobenzamides 3,4-unsubstituted isoquinolones Redox-neutral, ambient temperature, internal oxidant. nih.gov
Cobalt(III) Aromatic ketones Mono-vinylated styrenes Weakly coordinating group directed, regioselective.
Cobalt(III) / Ruthenium(II) Acrylamides Vinylated / Alkenylated butadienes Chemodivergent synthesis controlled by catalyst choice.

Mechanistic Investigations and Reactivity Pathways of 1 Vinyl 5 Hexenyl Acetate and Analogs

Atmospheric Oxidation Mechanisms of Unsaturated Esters

Unsaturated esters are removed from the atmosphere through reactions with various oxidants, including ozone (O₃), hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). acs.orgrsc.org The presence of carbon-carbon double bonds in these molecules makes them particularly susceptible to attack by these reactive species. acs.orgconicet.gov.ar

Ozonolysis Kinetics and Elucidation of Primary and Secondary Product Formation

The reaction of unsaturated esters with ozone, known as ozonolysis, is a significant degradation pathway, especially in polluted areas where ozone concentrations are elevated. acs.orgwikipedia.org This reaction proceeds through the formation of an unstable primary ozonide, which rapidly decomposes to form a carbonyl compound and a Criegee intermediate. nih.govresearchgate.net The Criegee intermediate is a highly reactive species that can undergo various subsequent reactions, leading to the formation of secondary products such as organic acids. researchgate.netrsc.org

The rate of ozonolysis is influenced by the structure of the unsaturated ester, including the position and substitution of the double bond. rsc.orgresearchgate.net For instance, the reactivity of α,β-unsaturated carbonyls towards ozone is generally lower than their alkene counterparts due to the deactivating inductive effect of the carbonyl group. rsc.org

Table 1: Ozonolysis Rate Coefficients of Selected Unsaturated Esters at 298 K

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference(s)
Methyl methacrylate 7.0 ± 0.9 x 10⁻¹⁸ rsc.orgresearchgate.net
Methyl crotonate 5.5 ± 1.4 x 10⁻¹⁸ rsc.orgresearchgate.net
cis-3-Hexenyl formate 4.06 ± 0.66 x 10⁻¹⁷ acs.org
Vinyl acetate (B1210297) 3.0 ± 0.4 x 10⁻¹⁸ nih.govresearchgate.net

Mechanistic Studies of Hydroxyl Radical-Initiated Degradation Pathways

The primary daytime atmospheric loss process for most unsaturated esters is their reaction with the hydroxyl (OH) radical. acs.orgconicet.gov.arnih.gov This reaction is typically very fast, leading to short atmospheric lifetimes for these compounds. acs.orgconicet.gov.ar The dominant reaction pathway is the addition of the OH radical to the carbon-carbon double bond, forming a β-hydroxyalkyl radical. researchgate.nethydrogenlink.comnih.gov This initial adduct can then react further, typically with molecular oxygen, to form a β-hydroxy peroxy radical. researchgate.net

The position of the OH radical addition is influenced by the stability of the resulting radical intermediate. nih.govyoutube.com In cases where the double bond is asymmetrically substituted, addition to the less substituted carbon atom is often favored, leading to the formation of a more stable secondary or tertiary radical. nih.gov

The subsequent fate of the β-hydroxy peroxy radical depends on the concentration of nitrogen oxides (NOx). In high NOx environments, it can react with nitric oxide (NO) to form β-hydroxy nitrates. researchgate.net In low NOx conditions, self-reaction or reaction with other peroxy radicals can occur. copernicus.org Hydrogen abstraction from the ester group by the OH radical is a minor channel but can become more significant for certain structures. researchgate.net

Table 2: Rate Coefficients for the Reaction of OH Radicals with Unsaturated Esters at 298 K

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference(s)
Methyl methacrylate 4.30 ± 0.98 x 10⁻¹¹ conicet.gov.aracs.org
Butyl methacrylate 6.63 ± 1.42 x 10⁻¹¹ conicet.gov.aracs.org
Butyl acrylate (B77674) 2.17 ± 0.48 x 10⁻¹¹ conicet.gov.aracs.org
Vinyl acetate 2.48 ± 0.61 x 10⁻¹¹ conicet.gov.aracs.org

Studies on various unsaturated esters have shown that the rate coefficients for their reaction with OH radicals often exhibit a negative temperature dependence, which is characteristic of an addition mechanism involving a reversible formation of an initial adduct. conicet.gov.aracs.org

Reactions Initiated by Chlorine Atoms and Nitrate Radicals

In addition to ozone and hydroxyl radicals, unsaturated esters can also be degraded by reactions with chlorine atoms (Cl) and nitrate radicals (NO₃). acs.org Reactions with chlorine atoms can be a significant loss process in marine and coastal areas, as well as in regions with industrial chlorine sources. researchgate.net The reaction of Cl atoms with unsaturated esters is typically very fast, proceeding via addition to the double bond. researchgate.net

The nitrate radical is an important atmospheric oxidant during nighttime. copernicus.orgnih.gov Its reaction with unsaturated compounds, including esters, is particularly rapid. nih.govacs.org The reaction mechanism is also primarily addition to the C=C double bond, leading to the formation of nitrooxy-alkyl radicals. copernicus.org These can then react with O₂ to form nitrooxy-peroxy radicals, which can subsequently react with other species or undergo further transformations. copernicus.org The formation of organic nitrates from these reactions can have implications for the atmospheric nitrogen cycle. nih.govacs.org

Table 3: Rate Coefficients for the Reaction of NO₃ Radicals and Cl Atoms with Selected Unsaturated Compounds at 298 K

Reactant Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference(s)
Vinyl acetate NO₃ 7.3 ± 1.8 x 10⁻¹⁵ nih.gov

Computational Modeling of Atmospheric Lifetimes and Degradation Processes

Computational chemistry methods, such as density functional theory (DFT), are valuable tools for investigating the mechanisms and kinetics of the atmospheric degradation of unsaturated esters. researchgate.net These theoretical studies can provide insights into reaction pathways, transition state geometries, and activation energies that are difficult to obtain experimentally. researchgate.net

By calculating the rate constants for the reactions with major atmospheric oxidants, computational models can predict the atmospheric lifetimes of these compounds. researchgate.net For example, theoretical calculations have confirmed that the dominant degradation pathway for many unsaturated esters is the addition of the OH radical to the double bond. researchgate.net These models can also help to elucidate the formation of various primary and secondary products, contributing to a more complete understanding of their atmospheric impact. researchgate.net

The atmospheric lifetime (τ) of a compound with respect to its reaction with a specific oxidant (X) can be estimated using the following equation:

τ = 1 / (kₓ[X])

where kₓ is the rate coefficient for the reaction and [X] is the average atmospheric concentration of the oxidant. Based on the determined rate coefficients, the reaction with OH radicals is the primary atmospheric sink for many unsaturated esters. nih.gov For vinyl acetate, the atmospheric lifetime with respect to OH radicals is estimated to be around 6 hours, while lifetimes with respect to NO₃ and O₃ are significantly longer, at approximately 6 and 5 days, respectively. nih.govcdc.gov

Intramolecular Cyclization Reactions of Unsaturated Radicals

Radical intermediates formed during the atmospheric degradation of compounds like 1-vinyl-5-hexenyl acetate can undergo intramolecular reactions, such as cyclization, if they possess a suitable structure.

Kinetics and Mechanisms of the 5-Hexenyl Radical Cyclization

The 5-hexenyl radical is a classic system for studying intramolecular radical cyclization. researchgate.netwikipedia.org This radical undergoes a rapid and highly regioselective 5-exo cyclization to form the cyclopentylmethyl radical. researchgate.netwikipedia.orgresearchgate.net This preference for the formation of a five-membered ring over a six-membered ring (via 6-endo cyclization) is a well-established principle in radical chemistry. wikipedia.orglibretexts.org

The preference for the 5-exo pathway is kinetically controlled and is attributed to a more favorable, chair-like transition state with better orbital overlap compared to the transition state for the 6-endo closure. wikipedia.orglibretexts.org The rate constant for the cyclization of the 5-hexenyl radical to the cyclopentylmethyl radical has been determined experimentally and is on the order of 1 x 10⁵ s⁻¹ at 25°C. researchgate.net

Substituents on the radical can influence the rate and regioselectivity of the cyclization. libretexts.orgscirp.orgcanada.ca For example, the presence of substituents can introduce steric effects or alter the stability of the transition states, potentially leading to an increased formation of the 6-endo product. libretexts.org Computational studies have been employed to investigate the transition state structures and activation energies for the cyclization of various substituted 5-hexenyl radicals, providing a deeper understanding of these effects. scirp.org

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Butyl acrylate
Butyl methacrylate
cis-3-Hexenyl formate
Cyclopentylmethyl radical
(E)-2-Hexenyl acetate
Methyl crotonate
Methyl methacrylate
Ozone

Electron Transfer Induced Rearrangements in Cyclization Processes

The cyclization of 1,6-dienes like this compound is a powerful method for constructing five-membered rings. These reactions can be initiated through processes involving single electron transfer, leading to radical intermediates that undergo rearrangement. The intramolecular cyclization of the 5-hexenyl radical system, which is the core structure of this compound, is a classic example of a highly regioselective radical reaction.

The process is generally governed by a preference for the 5-exo-trig cyclization pathway, which leads to the formation of a thermodynamically stable five-membered ring and a primary radical, over the alternative 6-endo-trig pathway that would yield a six-membered ring and a secondary radical. This selectivity is a cornerstone of radical cyclization chemistry. researchgate.netresearchgate.net

Several methods can initiate such cyclizations via electron transfer mechanisms:

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate radical intermediates from suitable precursors. For instance, the aroylchlorination of 1,6-dienes proceeds through an atom-transfer radical cyclization (ATRC) process initiated by a photoredox catalyst. nih.gov In a hypothetical application to an analog of this compound, this would involve the generation of a radical that then undergoes the characteristic 5-exo-trig cyclization.

Metal-Catalyzed Reductive Cyclization: Nickel-catalyzed reductive cyclization of 1,6-dienes provides a method to form cyclopentane (B165970) derivatives. researchgate.net Mechanistic studies suggest these reactions can proceed through Ni(I) and Ni(III) intermediates, involving electron transfer steps. This approach is distinct from pathways involving hydrogen-atom transfer (HAT) and often results in different stereochemical outcomes, favoring trans products. researchgate.net

Thioacid-Mediated Radical Cyclization: The addition of a thiyl radical (generated photochemically from a thioacid) to one of the double bonds of a 1,6-diene initiates a cyclization cascade. acs.org This process, mediated by single electron transfers, also shows a strong preference for the 5-exo-trig pathway. acs.org

Computational studies on the cyclization of 5-hexenyl and substituted 5-hexenyl radicals have provided insight into the transition states and activation energies for these processes. The preference for the exo cyclization is attributed to a lower activation energy of the chair-like exo transition state compared to the endo transition state. researchgate.net

Cyclization MethodInitiator / CatalystKey IntermediateTypical ProductSelectivity
Photoredox ATRCVisible Light / PhotocatalystAcyl Radical / Alkyl RadicalChlorinated Cyclopentane Derivative5-exo-trig
Ni-Catalyzed ReductiveNi(I) Complex / Reducing AgentOrganonickel IntermediateDisubstituted Cyclopentane5-exo-trig, trans
Thioacid-MediatedThioacetic Acid / PhotoinitiatorThiyl Radical / Carbon RadicalCyclopentyl Thioester5-exo-trig

Selective Hydrogenation Studies of Polyunsaturated Acetates

The selective hydrogenation of polyunsaturated compounds like this compound is crucial for synthesizing specific target molecules without fully saturating the compound. The challenge lies in differentiating between the two double bonds—the terminal vinyl group and the internal hexenyl double bond—and preventing the hydrogenolysis of the acetate group.

The choice of catalyst and reaction conditions is paramount for achieving high selectivity. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely used for the hydrogenation of C=C double bonds under mild conditions. mdpi.com

Catalyst Activity and Selectivity: In the hydrogenation of vinyl derivatives, Pd/C catalysts have shown high activity and selectivity (>99%) for the saturation of the vinyl group, leaving other functional groups intact. mdpi.com For this compound, a selective catalyst would preferentially reduce one of the two C=C bonds. The terminal vinyl group is generally more accessible and thus may be hydrogenated more readily than the internal double bond. This would yield 5-hexenyl acetate. Conversely, hydrogenation of the internal double bond would produce 1-vinylhexyl acetate. Complete hydrogenation would result in hexyl acetate.

Reaction Conditions: Hydrogenation of unsaturated esters is typically carried out under mild temperatures and pressures to enhance selectivity and prevent side reactions. researchgate.net Increasing the temperature can have a negative effect on both catalytic activity and selectivity in the hydrogenation of unsaturated esters. researchgate.net Solvents can also play a role; for example, using n-heptane can lead to faster and more selective hydrogenation compared to solventless conditions. researchgate.net

The general goal in the selective hydrogenation of polyunsaturated fatty acid esters, a related class of compounds, is to reduce polyunsaturated components to monounsaturated ones, which improves stability. researchgate.net This principle can be applied to this compound to selectively produce mono-unsaturated acetates.

CatalystSupportTypical SubstratePotential Product from this compoundKey Feature
Palladium (Pd)Carbon (C)Vinyl Ethers, Unsaturated Esters5-Hexenyl acetate or 1-Vinylhexyl acetateHigh activity and selectivity for C=C bonds under mild conditions. mdpi.com
Platinum (Pt)Alumina (Al₂O₃)Unsaturated AldehydesHexyl acetateGenerally higher activity, may lead to over-reduction or hydrogenolysis.
Rhodium (Rh)Carbon (C)Aromatic rings, AlkenesHexyl acetateEffective for full saturation.

Enzymatic and Chemical Ester Hydrolysis and Transesterification Kinetics

Ester hydrolysis and transesterification are fundamental reactions of acetates. These transformations can be achieved through chemical methods or, with greater selectivity and under milder conditions, using enzymes such as lipases.

Enzymatic Hydrolysis and Transesterification: Lipases are widely used biocatalysts for the hydrolysis and synthesis of esters. mdpi.com The kinetics of these reactions often follow the Michaelis-Menten model, which describes the relationship between the reaction rate and the substrate concentration. libretexts.orgwikipedia.orgnih.gov The key kinetic parameters are Vmax (the maximum reaction rate) and KM (the Michaelis constant, which reflects the substrate's affinity for the enzyme). libretexts.orglibretexts.org

In a potential lipase-catalyzed reaction with this compound, the enzyme would catalyze the hydrolysis of the ester bond to produce 1-vinyl-5-hexen-1-ol and acetic acid. Alternatively, in the presence of another alcohol, the lipase (B570770) could catalyze a transesterification reaction.

A common strategy in enzymatic acylations is the use of vinyl acetate as an acyl donor. core.ac.ukmdpi.comumn.edu This is an irreversible process because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. Studies on lipase-catalyzed reactions using vinyl acetate have shown that competing hydrolysis of the vinyl acetate can occur even in supposedly dry organic solvents, which consumes water and releases acetic acid, thereby altering the reaction conditions over time. umn.edu

Different lipases exhibit different selectivities and efficiencies. For example, lipases from Candida antarctica (CAL-B) and Thermomyces lanuginosus (TLL) are known for their broad substrate scope and high efficiency in ester modifications. mdpi.comresearchgate.net

Chemical Hydrolysis and Transesterification: Chemical hydrolysis of esters is typically catalyzed by acids or bases. Transesterification can be achieved using acid or base catalysts with an excess of a new alcohol. For example, the transesterification of ethyl acetate with various alcohols can be catalyzed by acidic ion-exchange resins. semanticscholar.org The reaction kinetics for such heterogeneously catalyzed processes are influenced by factors such as catalyst type, temperature, and the molar ratio of reactants. semanticscholar.orgresearchgate.net For this compound, acid-catalyzed transesterification with an alcohol like methanol (B129727) would yield methyl acetate and 1-vinyl-5-hexen-1-ol.

ReactionMethodCatalystKey Kinetic Features / ConditionsProducts from this compound
HydrolysisEnzymaticLipase (e.g., CAL-B, TLL)Michaelis-Menten kinetics; mild temperature; pH-dependent. libretexts.orgmdpi.com1-Vinyl-5-hexen-1-ol + Acetic Acid
HydrolysisChemicalAcid (e.g., H₂SO₄) or Base (e.g., NaOH)Typically requires heat; second-order kinetics.1-Vinyl-5-hexen-1-ol + Acetate Salt (base) or Acetic Acid (acid)
TransesterificationEnzymaticLipase (e.g., TLL)Irreversible with vinyl acetate as acyl donor; solvent effects are significant. researchgate.net(With R-OH) 1-Vinyl-5-hexen-1-ol + R-Acetate
TransesterificationChemicalAcidic Resin (e.g., Amberlyst 15)Heterogeneous catalysis; influenced by reactant molar ratio and temperature. semanticscholar.org(With R-OH) 1-Vinyl-5-hexen-1-ol + R-Acetate

Advanced Spectroscopic and Computational Approaches in 1 Vinyl 5 Hexenyl Acetate Research

Spectroscopic Methodologies for Mechanistic Elucidation and Product Analysis

Spectroscopic techniques are indispensable for observing molecular transformations, identifying transient species, and determining the precise structure of reaction products.

Application of In Situ FTIR Spectroscopy for Reaction Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions as they occur in the reaction vessel, eliminating the need for sample extraction. mt.commdpi.com This method provides continuous data on the concentration of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. mt.com

For a reaction involving 1-vinyl-5-hexenyl acetate (B1210297), such as a thermally induced Cope rearrangement, in situ FTIR would be invaluable. The progress of the reaction could be monitored by observing the decrease in absorbance of vibrational bands specific to the starting material and the corresponding increase in bands associated with the rearranged product.

Key Molecular Vibrations for Monitoring 1-Vinyl-5-hexenyl Acetate Reactions:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in Reaction Monitoring
Vinyl C=CStretch~1640Disappearance indicates reactant consumption
Hexenyl C=CStretch~1645Disappearance indicates reactant consumption
Acetate C=OStretch~1740Shift or disappearance indicates reaction at the ester
C-O-CStretch~1230Shift indicates changes in the ester group
Product C=CStretchVariesAppearance indicates product formation

By generating concentration profiles over time from the spectral data, detailed kinetic information, including reaction rates and activation parameters, can be derived. mt.com This approach provides a comprehensive understanding of the reaction mechanism under actual process conditions. mdpi.com

Kinetic EPR Spectroscopy for the Study of Radical Intermediates

Many reactions of alkenyl systems, such as this compound, can proceed through radical intermediates, particularly in cyclization reactions. Kinetic Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species, including free radicals. researchgate.netacs.org This method can provide information on the structure, conformation, and kinetics of radical intermediates, even at very low concentrations. nih.gov

The 5-hexenyl radical is a classic system studied for its propensity to undergo a highly regioselective 5-exo-trig cyclization to form the cyclopentylmethyl radical. researchgate.netacs.org This cyclization is often used as a "radical clock" to determine the rates of other radical reactions. Kinetic EPR studies have been instrumental in measuring the rate constant for this fundamental rearrangement over a range of temperatures. researchgate.net

In the context of this compound, if a radical is generated on the hexenyl chain, it would be expected to undergo a similar cyclization. Kinetic EPR spectroscopy would be the definitive method to:

Directly observe the 5-hexenyl-type radical intermediate.

Monitor its decay and the simultaneous formation of the cyclized cyclopentylmethyl-type radical.

Determine the rate constant of the cyclization, providing insight into how the vinyl acetate moiety influences the reactivity of the radical center.

Advanced NMR Techniques for Structural and Stereochemical Analysis of Reaction Products

While standard 1D NMR (¹H and ¹³C) is fundamental for basic structure determination, advanced NMR techniques are often required to unambiguously elucidate the complex structures and stereochemistry of products derived from this compound reactions. researchgate.net

Reactions such as cyclizations or rearrangements can generate multiple new stereogenic centers. Determining the relative and absolute stereochemistry of these products is crucial for understanding the reaction mechanism. wordpress.com

Advanced NMR Experiments for Product Analysis:

NMR TechniqueAbbreviationInformation ProvidedApplication Example
Correlation SpectroscopyCOSYReveals proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons. ipb.ptEstablishing the connectivity of protons in a newly formed cyclopentane (B165970) or cyclohexane (B81311) ring.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons directly to their attached carbons (¹³C).Assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over two or three bonds. ipb.ptConfirming the overall carbon framework and the position of substituents on a complex product.
Nuclear Overhauser Effect SpectroscopyNOESYIdentifies protons that are close in space, revealing spatial relationships. ipb.ptDetermining the relative stereochemistry of substituents on a ring (e.g., cis vs. trans). wordpress.com

For example, following a radical cyclization of a this compound derivative, a combination of COSY and HMBC experiments would confirm the formation of the five-membered ring and the connectivity of the side chain. Subsequently, NOESY experiments would be essential to determine the stereochemical relationship between substituents on the newly formed ring, which provides insight into the transition state geometry of the cyclization step. ipb.pt

Computational Chemistry for Reaction Modeling and Prediction

Computational chemistry provides a powerful framework for modeling reaction pathways and predicting chemical reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Potential Energy Surface Construction and Transition State Identification

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the construction of a detailed potential energy surface (PES) for a given reaction. scirp.orgscirp.org

For reactions involving the 5-hexenyl scaffold, DFT calculations have been successfully employed to study intramolecular radical cyclizations. scirp.orgscirp.org These studies typically use functionals like UB3LYP for open-shell radical systems. scirp.orgresearchgate.net The process involves:

Geometry Optimization: Finding the lowest energy conformations of reactants, products, and intermediates.

Transition State (TS) Searching: Locating the first-order saddle point on the PES that connects reactants to products. This TS geometry represents the highest energy point along the minimum energy reaction path.

Frequency Calculation: Verifying that the optimized geometries are true minima (all real vibrational frequencies) or transition states (one imaginary frequency corresponding to the motion along the reaction coordinate). scirp.org

Computational studies on the 5-hexenyl radical cyclization have located and characterized the transition states for both the favored exo cyclization (leading to a five-membered ring) and the disfavored endo cyclization (leading to a six-membered ring). scirp.orgresearchgate.net The calculated activation energies (Ea) from these studies show excellent agreement with experimental observations, confirming the strong kinetic preference for the exo pathway. scirp.org

Calculated Activation Energies for 5-Hexenyl Radical Cyclization Pathways: Data adapted from computational studies on related systems.

Cyclization PathwayTransition State GeometryCalculated Ea (kcal/mol)Experimental Outcome
5-exo-trigChair-like~7-8Major Product
5-exo-trigBoat-likeHigher than chairMinor contribution
6-endo-trigChair-like~9-10Minor Product

These computational models could be directly applied to investigate reactions of this compound, exploring how the electronic and steric properties of the vinyl acetate group influence the transition state energies and, consequently, the reaction outcomes.

Application of Transition State Theory and Multichannel RRKM Calculations for Rate Constant Determination

Once the properties of the potential energy surface, particularly the energies and vibrational frequencies of minima and transition states, are determined via DFT, this information can be used to calculate theoretical reaction rate constants. ox.ac.uk

Transition State Theory (TST) provides a fundamental framework for this, relating the rate constant to the free energy of activation (ΔG‡). In its basic form, TST assumes thermal equilibrium between reactants and the transition state. ox.ac.uklibretexts.org

For unimolecular reactions like cyclizations or rearrangements, Rice-Ramsperger-Kassel-Marcus (RRKM) theory offers a more sophisticated, microcanonical approach. pageplace.dedigimat.in RRKM theory calculates the energy-dependent rate constant, k(E), which is particularly important for reactions where energy may not be statistically distributed among all molecular modes, such as in photochemical or gas-phase reactions. libretexts.orgresearchgate.net

The key inputs for an RRKM calculation, which are obtained from DFT calculations, include:

The critical energy for reaction (activation energy).

The vibrational frequencies of the reactant molecule.

The vibrational frequencies of the transition state structure.

By integrating k(E) over a thermal energy distribution, one can obtain the temperature- and pressure-dependent rate constants that can be directly compared with experimental kinetic data. ox.ac.uk Applying these theories to the radical cyclization of a this compound-derived radical would allow for a quantitative prediction of its cyclization rate, providing a deep, first-principles understanding of its reactivity.

Ab Initio Calculations for Polymerization Kinetics and Branching Mechanisms

Ab initio quantum chemical calculations serve as a powerful tool for elucidating the complex reaction pathways inherent in the free-radical polymerization of monomers like this compound. These first-principles methods allow for the detailed investigation of reaction kinetics and the prediction of polymer microstructures without reliance on empirical data. mdpi.comscispace.com By modeling the potential energy surfaces of the reacting species, researchers can calculate critical kinetic parameters, such as activation energies and rate coefficients, for the elementary reactions that govern polymer chain growth and architecture. mdpi.com

In the context of this compound, a 1,6-diene, polymerization can proceed through several competing pathways, including intermolecular propagation and intramolecular cyclization, as well as side reactions that lead to branching. Key secondary reactions in ester polymerization that can be modeled using ab initio methods include intramolecular chain transfer (backbiting) and β-scission. mdpi.com Backbiting involves the abstraction of a hydrogen atom by the radical end of a growing polymer chain from a monomer unit further down the same chain, creating a more stable tertiary mid-chain radical (MCR). mdpi.com This MCR can then reinitiate polymerization, leading to the formation of a short-chain branch. Alternatively, the polymer chain can break at the MCR via a β-scission reaction, which influences the average chain length and produces unsaturated polymer chains. mdpi.com

Computational studies on analogous acrylate (B77674) polymerizations have successfully used methods like M06-2X/6-311+G(d,p) to predict a consistent set of intrinsic rate coefficients for these secondary reactions. mdpi.com Such calculations provide invaluable data for developing kinetic models, like kinetic Monte Carlo (kMC) simulations, which can then predict macroscopic polymer properties such as molar mass distribution and the degree of branching under various reaction conditions. mdpi.comugent.be

Table 1: Representative Activation Energies for Key Reactions in Acrylate Radical Polymerization Calculated via Ab Initio Methods

Reaction TypeModel SystemCalculated Activation Energy (kJ mol⁻¹)Reference
PropagationAddition of methyl radical to alkeneVaries with method mdpi.com
Backbiting (Intramolecular H-transfer)Acrylate end-chain radical~50-60 mdpi.com
β-Scission (Left)Acrylate mid-chain radical~100 mdpi.com
Mid-chain Radical PropagationAcrylate mid-chain radicalSlower than end-chain propagation mdpi.com

Note: This table presents generalized values from studies on acrylate systems to illustrate the outputs of ab initio calculations, as specific data for this compound is not available.

Derivation and Application of Quantum Chemical Parameters in Mechanistic Studies

Quantum chemical calculations provide deep mechanistic insights by quantifying the electronic and geometric properties of reactants, transition states, and products. For a monomer like this compound, these methods are crucial for understanding the competition between intermolecular propagation (leading to linear polymers with pendant double bonds) and intramolecular cyclization (leading to cyclic repeating units in the polymer backbone). nih.gov

By employing techniques such as Density Functional Theory (DFT), researchers can model the transition state structures for different reaction pathways. nih.gov The calculated activation free energy (ΔG‡) for each path allows for a direct comparison of their kinetic feasibility. acs.org For instance, computational studies on the cycloisomerization of 1,6-dienes have shown that both 5-exo and 6-endo cyclization routes can be energetically competitive. nih.gov The analysis of geometric parameters in the calculated transition states, such as forming bond lengths and angles, reveals the precise nature of the cyclization step. nih.gov

Furthermore, quantum chemical parameters can elucidate the role of catalysts or initiators in the polymerization mechanism. tandfonline.com Calculations can model the interaction between the monomer and an initiator, such as a Lewis acid or a radical species, revealing how these interactions stabilize transition states and influence regioselectivity and stereoselectivity. tandfonline.com The derivation of properties like charge distribution and molecular orbital energies helps in understanding the electronic effects that govern the monomer's reactivity. scispace.com This theoretical understanding is fundamental for designing controlled polymerization processes and tailoring the final polymer architecture. mdpi.com

Mass Spectrometry for Complex Mixture Analysis in Reaction Studies

Mass spectrometry (MS) is an indispensable analytical technique for characterizing the complex mixtures generated during the synthesis and polymerization of this compound. rqmplus.com It provides crucial information on the molecular weight and chemical structure of reactants, intermediates, and products by measuring the mass-to-charge ratio (m/z) of ionized molecules. azom.com Direct insertion probe pyrolysis mass spectrometry (DIP-MS) can be used to analyze the thermal degradation pathways of the resulting polymers, offering insights into their thermal stability and the nature of the linkages formed during polymerization. researchgate.net

In reaction studies, MS can identify expected products as well as unforeseen byproducts, transformation products, and impurities. ajrconline.orgijsr.net For instance, in the cyclopolymerization of a 1,6-diene, MS can help identify various cyclic and acyclic structural isomers. The fragmentation patterns observed in the mass spectrum provide a fingerprint for each compound, allowing for structural elucidation, often with the aid of spectral libraries. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds in the reaction mixture. nih.gov

Utilization of Hyphenated Techniques such as GC-MS and SEC-ESI-MS for Comprehensive Product Profiling

To overcome the challenge of analyzing complex product mixtures, mass spectrometry is often coupled with powerful separation techniques. researchgate.netresearchgate.netnih.gov These "hyphenated techniques" provide a multi-dimensional analysis, separating the mixture into its individual components before mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. ajrconline.org In the context of this compound reactions, GC-MS can separate and identify residual monomers, solvents, and low-molecular-weight products, including various cyclic and acyclic isomers formed during cycloisomerization or oligomerization. google.comresearchgate.net The gas chromatograph separates compounds based on their boiling points and polarity, and the eluting components are then introduced into the mass spectrometer, which provides structural information based on their mass spectra and fragmentation patterns. researchgate.net

Size-Exclusion Chromatography-Electrospray Ionization Mass Spectrometry (SEC-ESI-MS) is a premier technique for the detailed characterization of the polymer products. rsc.org SEC (also known as Gel Permeation Chromatography or GPC) separates polymer chains based on their hydrodynamic volume, providing information on the molecular weight distribution (MWD). rsc.orgacs.org Coupling SEC to an ESI-MS detector allows for the mass of the individual oligomers eluting at each point in the chromatogram to be determined. sumitomo-chem.co.jp ESI is a soft ionization technique that typically keeps the polymer molecules intact, allowing for the precise mass determination of oligomers and providing data on repeating units, end-group functionalities, and chemical composition distribution. nih.govchemrxiv.org This comprehensive profiling is critical for understanding how reaction conditions affect the structure and properties of the resulting polymer. rsc.org

Table 2: Application of Hyphenated Mass Spectrometry Techniques in Polymer Reaction Analysis

TechniqueSeparation PrincipleInformation ObtainedApplication ExampleReference
GC-MS Boiling point, polarityIdentification of volatile byproducts, residual monomer, isomeric productsAnalysis of C5 diene cycloaddition products researchgate.net
SEC-ESI-MS Hydrodynamic volume (molecular size)Molecular weight distribution (MWD), end-group analysis, chemical composition distribution (CCD)Characterization of complex polymer structures and transformations rsc.orgnih.gov

Development of Novel Analytical Methods and Their Specific Application to Unsaturated Esters

The unique reactivity of unsaturated esters like this compound necessitates the continuous development of novel and refined analytical methods for their characterization. Traditional techniques may be insufficient to fully resolve the complex isomeric mixtures or detailed polymer microstructures that can arise from the dual reactivity of the vinyl and hexenyl groups.

Research in this area focuses on enhancing both separation and detection capabilities. For example, advancements in chromatographic techniques, such as the use of specialized capillary columns in GC, can improve the resolution of geometric and positional isomers of unsaturated compounds. researchgate.net In polymer analysis, multi-detector SEC systems that combine refractive index (RI), UV, light scattering (LS), and viscometry detectors with MS provide a more complete picture of the polymer's properties. measurlabs.comresolvemass.ca

Spectroscopic methods are also continually evolving. Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional (2D) methods, provide detailed information about the connectivity of atoms and can distinguish between different microstructures in the polymer chain, such as cyclic units versus linear units with pendant double bonds. measurlabs.com Furthermore, the development of new derivatization strategies or ionization agents can improve the sensitivity and specificity of mass spectrometry for certain classes of unsaturated esters or their polymeric derivatives. The synergistic combination of multiple advanced analytical techniques is often required for a complete and unambiguous characterization of the products derived from complex monomers like this compound. researchgate.net

Future Research Directions and Emerging Applications

Development of Highly Selective and Sustainable Catalytic Systems for 1-Vinyl-5-hexenyl Acetate (B1210297) Transformations

Future research into 1-Vinyl-5-hexenyl acetate would likely prioritize the development of sophisticated catalytic systems to control its reactivity. The molecule possesses two distinct reactive sites: a vinyl group and a hexenyl group. This dual functionality presents both a challenge and an opportunity for selective chemical transformations.

Researchers would aim to design catalysts that can selectively target one of these groups while leaving the other intact. For instance, developing a catalyst for the selective hydrogenation, oxidation, or metathesis of the terminal double bond of the hexenyl group, without affecting the vinyl acetate moiety, would be a significant achievement. Conversely, catalysts that enable selective transformations at the vinyl group are also of great interest.

A key focus would be on sustainable catalysis, employing earth-abundant metals, organocatalysts, or biocatalysts to minimize environmental impact. The development of heterogeneous catalysts would also be crucial for ease of separation and recycling, enhancing the economic viability of any potential industrial processes.

Table 1: Potential Catalytic Transformations of this compound

TransformationCatalytic System (Hypothetical)Potential Product
Selective HydrogenationSupported Palladium or Rhodium Catalyst1-Vinyl-hexyl acetate
Selective EpoxidationTitanium Silicalite-1 (TS-1) with H₂O₂1-Vinyl-5,6-epoxyhexyl acetate
Cross-MetathesisGrubbs or Hoveyda-Grubbs CatalystFunctionalized diene acetates
HydroformylationRhodium-based catalysts with specific ligandsAldehyde-functionalized acetates

Exploration of Novel Polymer Architectures and Materials Science Applications Derived from this compound as a Monomer

The unique structure of this compound makes it a compelling candidate as a monomer for the synthesis of novel polymers. The presence of two polymerizable double bonds could allow for the creation of cross-linked networks or polymers with pendant reactive groups.

Future research could explore the radical polymerization of the vinyl group to produce linear polymers with pendant hexenyl groups. These pendant double bonds would then be available for post-polymerization modification, enabling the introduction of a wide range of functional groups and the creation of graft copolymers. This approach could lead to the development of materials with tailored properties, such as specialized coatings, adhesives, or drug-delivery vehicles.

Furthermore, the potential for ring-opening metathesis polymerization (ROMP) of the cyclic structure that could be formed from the hexenyl chain, or tandem polymerization strategies involving both double bonds, could lead to unique polymer architectures, such as ladder or branched polymers.

Integration of Advanced Computational Modeling for Predictive Reactivity and Rational Material Design

Given the limited experimental data, advanced computational modeling will be an invaluable tool in predicting the behavior of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the molecule's electronic structure, conformational preferences, and the thermodynamics and kinetics of potential reactions.

Computational studies could help in:

Predicting Regioselectivity: Modeling the transition states of catalytic reactions to predict which double bond will react preferentially.

Designing Catalysts: Simulating the interaction of this compound with various catalyst active sites to guide the design of more efficient and selective catalysts.

Understanding Polymerization Mechanisms: Modeling the propagation and termination steps of polymerization to predict the resulting polymer microstructure and properties.

Rational Material Design: Using molecular dynamics simulations to predict the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and permeability.

Table 2: Computationally Predicted Properties of this compound (Illustrative)

PropertyComputational MethodPredicted Value (Hypothetical)Significance
Bond Dissociation Energy (C=C)DFTHexenyl < VinylPredicts higher reactivity of the hexenyl double bond in certain reactions.
HOMO-LUMO GapTime-Dependent DFTX eVProvides insight into electronic transitions and potential photochemical reactivity.
Polymer Glass Transition Temp.Molecular DynamicsY °CGuides the design of materials for specific temperature applications.

Bio-Inspired Chemical Synthesis and Bioconjugation Strategies Involving this compound

The structure of this compound, containing both an ester and alkene functionalities, lends itself to exploration in the realm of bio-inspired synthesis and bioconjugation. Future research could investigate the enzymatic hydrolysis of the acetate group by lipases or esterases as a mild and selective method for deprotection or modification.

Furthermore, the double bonds present in the molecule could be utilized in bio-orthogonal "click" chemistry reactions. For instance, after suitable functionalization, these groups could react with biomolecules such as proteins or peptides that have been modified with complementary reactive partners. This could enable the development of novel bioconjugates for applications in diagnostics, therapeutics, or bio-imaging. The biocompatibility of the resulting materials would be a critical area of investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Vinyl-5-hexenyl acetate, and what catalysts or solvents are critical for yield optimization?

  • Methodology : The compound can be synthesized via esterification of 1-vinyl-5-hexenol with acetic anhydride using acid catalysts (e.g., sulfuric acid) under reflux. Solvent polarity (e.g., dichloromethane vs. toluene) significantly impacts reaction kinetics and byproduct formation . For stereochemical control, inert atmospheres (N₂/Ar) prevent premature polymerization of the vinyl group .
  • Data Validation : Monitor reaction progress using FT-IR for ester carbonyl peak (1720–1740 cm⁻¹) and GC-MS to confirm molecular ion ([M+H]+ ≈ 157 m/z) .

Q. What analytical techniques are most reliable for characterizing purity and structural isomerism in this compound?

  • Methodology :

  • Gas Chromatography (GC) : Resolves positional isomers (e.g., 3-hexenyl vs. 5-hexenyl) using polar columns (e.g., DB-WAX) and temperature gradients .
  • NMR Spectroscopy : ¹H NMR distinguishes vinyl protons (δ 4.8–5.2 ppm, multiplet) and acetate methyl (δ 2.0 ppm, singlet). ¹³C NMR confirms ester carbonyl at δ 170–175 ppm .
    • Data Contradictions : Discrepancies in isomer ratios between GC and NMR may arise due to thermal decomposition during GC analysis; cross-validate with low-temperature LC-MS .

Advanced Research Questions

Q. How can stereochemical outcomes (Z/E isomerism) be controlled during synthesis, and what computational tools predict thermodynamic stability?

  • Methodology :

  • Catalyst Design : Chiral Lewis acids (e.g., BINOL-derived catalysts) favor specific diastereomers via π-orbital interactions .
  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for Z/E pathways. Compare with experimental NMR coupling constants (J = 10–12 Hz for trans isomers) .
    • Challenges : Solvent effects on transition-state stabilization require explicit solvent models in simulations, increasing computational cost .

Q. What role does this compound play in lipid membrane dynamics, and how can its interactions be quantified experimentally?

  • Methodology :

  • Langmuir Trough Assays : Measure changes in monolayer surface pressure (Δπ) upon compound incorporation. A Δπ > 5 mN/m indicates strong lipid interaction .
  • Fluorescence Anisotropy : Tagged lipid probes (e.g., DPH) quantify membrane fluidity changes. A 20% decrease in anisotropy suggests increased membrane disorder .
    • Contradictions : Conflicting results may arise from varying lipid compositions (e.g., phosphatidylcholine vs. cholesterol-rich membranes); standardize lipid ratios .

Q. How do metabolic pathways involving this compound differ across model organisms, and what in vitro assays validate enzymatic hydrolysis?

  • Methodology :

  • Enzyme Kinetics : Incubate with esterases (e.g., porcine liver esterase) and monitor acetate release via HPLC. Km values < 1 mM indicate high substrate affinity .
  • Microsomal Assays : Use liver microsomes from rats/mice to assess species-specific hydrolysis rates. LC-MS/MS detects metabolites (e.g., 1-vinyl-5-hexenol) .

Methodological Considerations

Q. What strategies mitigate polymerization during storage, and how does temperature affect shelf life?

  • Methodology : Add radical inhibitors (e.g., BHT, 0.01–0.1% w/w) and store at –20°C under argon. Accelerated stability studies (40°C/75% RH) predict degradation kinetics via Arrhenius plots .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak AD-H) in SFC or HPLC. Mobile phases with hexane/isopropanol (95:5) yield baseline separation (α > 1.5) .

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